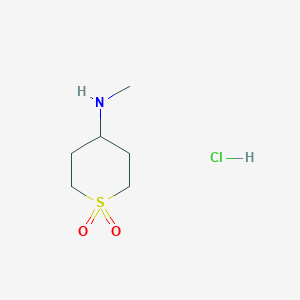![molecular formula C11H8F3NOS B6285662 {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 447406-51-1](/img/no-structure.png)
{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups at the trifluoromethyl position .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for developing new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability .
Wirkmechanismus
The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethyl ethers
Uniqueness
Compared to similar compounds, {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol stands out due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol' involves the reaction of 2-bromo-4-(trifluoromethyl)benzene with thioamide followed by reduction of the resulting thiazole intermediate with sodium borohydride and subsequent reaction with formaldehyde.", "Starting Materials": [ "2-bromo-4-(trifluoromethyl)benzene", "thioamide", "sodium borohydride", "formaldehyde" ], "Reaction": [ "Step 1: 2-bromo-4-(trifluoromethyl)benzene is reacted with thioamide in the presence of a base such as potassium carbonate to form the thiazole intermediate.", "Step 2: The thiazole intermediate is then reduced with sodium borohydride to form the corresponding thiazolylmethanol intermediate.", "Step 3: The thiazolylmethanol intermediate is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to form the final product, '{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol'." ] } | |
CAS-Nummer |
447406-51-1 |
Molekularformel |
C11H8F3NOS |
Molekulargewicht |
259.2 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



